苯甲酰肼草酸盐

描述

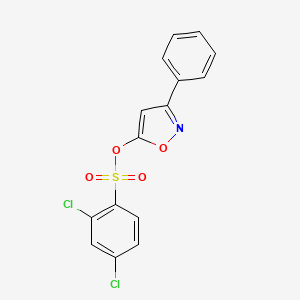

Benzylhydrazine oxalate is an organic chemical compound that is widely used in the field of scientific research and industry. It has a linear formula of C6H5CH2NHNH2 · (COOH)2 and a molecular weight of 212.20 . It was used to study the reactions of bovine serum amine oxidase with benzylhydrazine . It irreversibly inhibits human brain type A and type B monoamine oxidase .

Molecular Structure Analysis

The molecular structure of Benzylhydrazine oxalate is represented by the SMILES stringOC(=O)C(O)=O.NNCc1ccccc1 . This represents the structural formula of the compound, where OC(=O)C(O)=O represents the oxalate ion and NNCc1ccccc1 represents the benzylhydrazine molecule. Physical and Chemical Properties Analysis

Benzylhydrazine oxalate is a solid substance with a melting point of 183-188 °C (dec.) . It has an assay of ≥96.0% .科学研究应用

1. 比色分析

苯甲酰肼已用于比色分析中。佐藤和守居(1970 年)的一项研究描述了使用对二甲氨基苯甲醛、偏磷酸和冰醋酸对苯甲酰肼进行比色测定的程序。该方法能够测定用异羧肼治疗的大鼠血浆和组织等生物样品中微克级的苯甲酰肼 (佐藤和守居,1970 年)。

2. 单胺氧化酶的抑制

罗斯(1979 年)的研究表明苯甲酰肼 (BzNNH2) 可以不可逆地抑制人脑 A 型和 B 型单胺氧化酶 (MAO)。这一特性使其成为研究人脑和鼠脑中 MAO 抑制的潜在化合物 (罗斯,1979 年)。

3. 致瘤作用

托斯和清水(1976 年)进行了一项研究,表明连续给瑞士小鼠服用苯甲酰肼二盐酸盐会导致肺肿瘤发生率显着增加。这项研究强调了苯甲酰肼二盐酸盐的致瘤潜力 (托斯和清水,1976 年)。

4. 与牛血清胺氧化酶的相互作用

莫尔普戈等人的一项研究(1989 年)探讨了苯甲酰肼如何作为牛血清胺氧化酶的假底物。该研究揭示了苯甲酰肼和该酶参与的基于机制的肼转移反应的细节 (莫尔普戈等人,1989 年)。

5. 抗抑郁潜力

塔哈等人(1974 年)进行了一项研究,涉及合成和筛选环状苯甲酰肼同系物作为抗抑郁药。这项研究旨在评估这些化合物的药理活性,并与尼ала胺进行比较,表明它们在治疗抑郁症中的潜在用途 (塔哈等人,1974 年)。

6. 新生儿红细胞中的抗氧化特性

沙哈尔等人的一项研究(1991 年)调查了苯肼对新生儿红细胞的影响,表明与成年细胞相比,这些细胞对苯肼引起的氧化应激更加敏感。这项研究提供了对新生儿红细胞中氧化机制的见解 (沙哈尔等人,1991 年)。

7. 抑制人脑和鼠脑单胺氧化酶

罗斯(1979 年)的进一步研究扩展了苯甲酰肼对人脑和鼠脑单胺氧化酶的抑制特性,强调了其特异性和有效抑制所需的浓度 (罗斯,1979 年)。

8. 单胺氧化酶抑制的机理研究

宾达等人(2008 年)对芳基烷基肼抑制人单胺氧化酶 A 和 B 进行了结构和机理研究。这项研究详细阐述了苯甲酰肼的抑制特性以及与这些酶的相互作用机制 (宾达等人,2008 年)。

9. 作为清除剂树脂的用途

朱、吕特和维斯约汉(2004 年)报道了聚合物负载苯甲酰肼作为清除剂树脂的用途。该应用对于选择性捕获和单一保护芳香醛具有重要意义,允许对这些保护性连接的醛进行各种反应 (朱、吕特和维斯约汉,2004 年)。

作用机制

Target of Action

Benzylhydrazine oxalate primarily targets monoamine oxidase (MAO) , a key enzyme in the human brain . MAO plays a crucial role in the breakdown of monoamines, which are neurotransmitters that transmit signals in the brain.

Mode of Action

Benzylhydrazine oxalate interacts with its target, MAO, by inhibiting its activity . This inhibition is irreversible, meaning that once the compound binds to the enzyme, it permanently deactivates it . This results in an increase in the levels of monoamines in the brain, as their breakdown is reduced.

Biochemical Pathways

The primary biochemical pathway affected by benzylhydrazine oxalate is the monoamine neurotransmitter pathway . By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to their accumulation. This can have downstream effects on various neurological processes, as monoamines are involved in mood regulation, cognition, and other brain functions.

Result of Action

The primary result of benzylhydrazine oxalate’s action is an increase in the levels of monoamines in the brain . This can lead to changes in mood, cognition, and other neurological functions.

安全和危害

Benzylhydrazine oxalate is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . It is harmful if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

生化分析

Biochemical Properties

Benzylhydrazine oxalate has been found to interact with bovine serum amine oxidase . It inhibits irreversibly human brain type A and type B monoamine oxidase . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

It is known that it can influence cell function by interacting with certain enzymes and proteins

Molecular Mechanism

The molecular mechanism of Benzylhydrazine oxalate is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it can influence the stability and degradation of certain biomolecules

Dosage Effects in Animal Models

The effects of Benzylhydrazine oxalate can vary with different dosages in animal models

Metabolic Pathways

Benzylhydrazine oxalate is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

It is known to interact with certain transporters or binding proteins

Subcellular Localization

It is known that certain proteins can be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

benzylhydrazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUSXHCJLZTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953940 | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-65-6 | |

| Record name | Hydrazine, (phenylmethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)

![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)